(1-Bromo-2,2-difluorocyclopropyl)methanol

Description

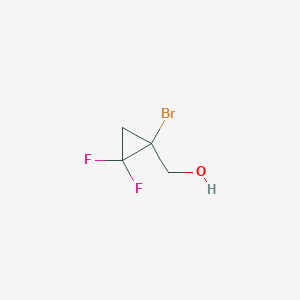

(1-Bromo-2,2-difluorocyclopropyl)methanol is a halogenated cyclopropane derivative characterized by a bromine atom, two fluorine atoms, and a hydroxymethyl group attached to a strained cyclopropane ring. Its molecular formula is C₄H₅BrF₂O, with a molecular weight of approximately 187.53 g/mol.

Properties

IUPAC Name |

(1-bromo-2,2-difluorocyclopropyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF2O/c5-3(2-8)1-4(3,6)7/h8H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKGIDZLMFLKKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1-Bromo-2,2-difluorocyclopropyl)methanol typically involves the reaction of 2,2-difluorocyclopropylmethanol with a brominating agent such as N-bromosuccinimide (NBS) under specific reaction conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

(1-Bromo-2,2-difluorocyclopropyl)methanol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of corresponding substituted products.

Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alcohol or alkane derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-Bromo-2,2-difluorocyclopropyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Bromo-2,2-difluorocyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine and fluorine atoms in the cyclopropyl ring can influence the compound’s reactivity and binding affinity to these targets. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

(1-Chloro-2,2-difluorocyclopropyl)methanol

- Molecular Formula : C₄H₅ClF₂O

- Molecular Weight : 142.53 g/mol

- Key Differences :

- Halogen Substitution : Chlorine replaces bromine, reducing molecular weight by ~45 g/mol.

- Reactivity : Bromine’s larger atomic radius and weaker C-Br bond (vs. C-Cl) make the bromo derivative more reactive in nucleophilic substitution or elimination reactions.

- Synthetic Utility : The bromo analog is likely more versatile in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s superior leaving-group ability .

1-Bromo-2,3-difluorobenzene

1-Bromo-2,3,3-trifluorocyclopropene

(1-(4-Bromophenyl)cyclopropyl)methanol

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Reactivity Notes |

|---|---|---|---|---|---|

| (1-Bromo-2,2-difluorocyclopropyl)methanol | C₄H₅BrF₂O | 187.53 | Br, 2F, -CH₂OH | ~150–180 (est.) | High ring strain; reactive at Br and -OH |

| (1-Chloro-2,2-difluorocyclopropyl)methanol | C₄H₅ClF₂O | 142.53 | Cl, 2F, -CH₂OH | N/A | Less reactive at halogen site vs. Br |

| 1-Bromo-2,3-difluorobenzene | C₆H₃BrF₂ | 192.98 | Br, 2F (aromatic) | 234 | Stable; used in electronics |

| 1-Bromo-2,3,3-trifluorocyclopropene | C₃BrF₃ | 178.91 | Br, 3F (unsaturated) | 38 | Highly reactive due to unsaturation |

| (1-(4-Bromophenyl)cyclopropyl)methanol | C₁₀H₁₀BrO | 233.09 | Br (aryl), -CH₂OH | N/A | Applications in polymer chemistry |

Biological Activity

(1-Bromo-2,2-difluorocyclopropyl)methanol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound, characterized by the presence of bromine and fluorine atoms, suggests various interactions with biological targets, making it a subject of interest for drug development and synthetic applications.

The compound can be synthesized through various chemical reactions, including substitution, oxidation, and reduction processes. The bromine atom in the structure allows for nucleophilic substitutions, while the hydroxyl group can be oxidized to form aldehydes or carboxylic acids. The reactivity of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules.

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antimicrobial properties. A study highlighted that fluorinated compounds often display enhanced activity against various pathogens due to their ability to disrupt microbial membranes or interfere with metabolic processes .

- Case Study : In laboratory conditions, compounds similar to this compound were tested against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. Results showed promising antimicrobial activity comparable to established antibiotics .

Cytotoxic Activity

The cytotoxic effects of this compound have also been explored. In vitro studies have demonstrated its potential to inhibit the growth of cancer cell lines, including MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) cells.

- Research Findings : A study conducted on metal complexes of ligands derived from this compound revealed significant cytotoxicity at concentrations lower than traditional chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The presence of halogen atoms enhances the compound's reactivity and binding affinity, potentially leading to modulation of cellular processes.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Compounds may inhibit key enzymes involved in metabolic pathways. |

| Receptor Modulation | Interaction with receptors can influence signaling pathways critical for cell survival and proliferation. |

Comparison with Similar Compounds

When compared to similar compounds such as 2,2-Difluorocyclopropanemethanol or 1-Bromo-2-fluorocyclopropylmethanol, this compound shows distinct biological profiles due to the presence of both bromine and fluorine atoms. This combination affects its reactivity and biological interactions significantly.

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-Bromo-2,2-difluorocyclopropylmethanol | Contains both Br and F | Enhanced antimicrobial and cytotoxic properties |

| 2,2-Difluorocyclopropanemethanol | Lacks Br | Reduced reactivity |

| 1-Bromo-2-fluorocyclopropylmethanol | One F instead of two | Intermediate activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1-Bromo-2,2-difluorocyclopropyl)methanol?

- Methodology : The compound can be synthesized via a multi-step process. First, generate the cyclopropane ring through a [2+1] cycloaddition using difluorocarbene precursors. Bromination is then performed using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Finally, introduce the hydroxymethyl group via oxidation-reduction sequences, such as reducing a ketone intermediate with sodium borohydride (NaBH₄) in ethanol .

- Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid ring-opening side reactions. Purify intermediates via column chromatography or recrystallization.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use NMR to confirm the cyclopropane ring structure and NMR to resolve difluoro substituents.

- Mass Spectrometry (GC-MS/LC-MS) : Confirm molecular weight and fragmentation patterns.

- HPLC : Assess purity (>97% by HLC/GC, as in ) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Store at -20°C in amber vials under inert gas (e.g., argon) to prevent degradation. Avoid prolonged exposure to light or moisture, as bromine may hydrolyze. Thermal stability can be tested via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodology : Use chiral catalysts (e.g., transition-metal complexes with bisoxazoline ligands) during cyclopropane formation to induce stereoselectivity. Analyze enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

- Challenges : Steric hindrance from the difluoro and bromo groups may reduce catalytic efficiency.

Q. What computational methods predict the compound’s reactivity in substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations to model transition states for nucleophilic substitution (SN2) at the bromine site. Compare activation energies with experimental kinetics (e.g., using Arrhenius plots) .

- Applications : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug development .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Methodology : Re-examine sample purity via HPLC. Use 2D NMR (COSY, NOESY) to assign overlapping signals. If diastereomers are suspected, employ chiral separation techniques .

- Case Study : In , fluorinated phenylmethanols showed signal splitting due to vicinal fluorine coupling; similar analysis applies here .

Q. What are the biological implications of this compound in medicinal chemistry?

- Methodology : Screen for antimicrobial or anticancer activity using in vitro assays (e.g., MIC against S. aureus or MTT assays on cancer cell lines). The bromine atom enables further functionalization via click chemistry .

- Comparative Analysis : Benchmark against analogs like (3-Bromo-2,6-difluorophenyl)methanol, which showed moderate bioactivity .

Q. What mechanistic insights explain its behavior under elimination vs. substitution conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.